Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate
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Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is an organic compound that features a thiophene ring, a benzyloxycarbonyl group, and an amino acid ester. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is commonly introduced via the reaction of the amine with benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Free amine derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and benzyloxycarbonyl group can play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C15H15NO4S/c1-19-14(17)13(12-8-5-9-21-12)16-15(18)20-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |
InChI Key |
JXKMMRQJLNUYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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